molecular formula C6H8BrNS B1523263 5-Bromo-2-ethyl-4-methylthiazole CAS No. 863190-90-3

5-Bromo-2-ethyl-4-methylthiazole

Cat. No.: B1523263
CAS No.: 863190-90-3
M. Wt: 206.11 g/mol
InChI Key: NSXCMCDBNNASAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethyl-4-methylthiazole is a chemical compound with the molecular formula C6H8BrNS . It has a molecular weight of 206.11 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 . The compound has a density of 1.702g/cm3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 206.11 and a density of 1.702g/cm3 .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the efficiency of thiazole derivatives as corrosion inhibitors for metals in acidic environments. For instance, triazole derivatives, closely related to thiazoles, have been studied extensively for their protective effects against metal corrosion in acid media. These studies highlight the potential of thiazole derivatives, including 5-Bromo-2-ethyl-4-methylthiazole, in offering high inhibition efficiency through adsorption and protective film formation on metal surfaces (Lagrenée et al., 2002).

Antimicrobial and Antitumor Activities

Thiazole derivatives are known for their broad spectrum of biological activities. Various studies have synthesized and tested thiazole compounds for their antimicrobial and antitumor properties. For instance, research on the synthesis of thiazole and triazole derivatives has revealed significant antimicrobial activities against a range of pathogens. This indicates the potential of this compound in contributing to the development of new antimicrobial agents (Demirbas et al., 2004).

Photophysical Properties

The structural modification of thiazole derivatives can lead to materials with interesting photophysical properties. Studies involving the direct arylation of thiazole cores have led to compounds with potential applications in optoelectronics and as fluorescent materials. These findings suggest that this compound could serve as a precursor for the synthesis of compounds with valuable photophysical characteristics (Murai et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

5-bromo-2-ethyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXCMCDBNNASAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682064
Record name 5-Bromo-2-ethyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863190-90-3
Record name 5-Bromo-2-ethyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethyl-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethyl-4-methylthiazole
Reactant of Route 3
5-Bromo-2-ethyl-4-methylthiazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-ethyl-4-methylthiazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-ethyl-4-methylthiazole
Reactant of Route 6
5-Bromo-2-ethyl-4-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.